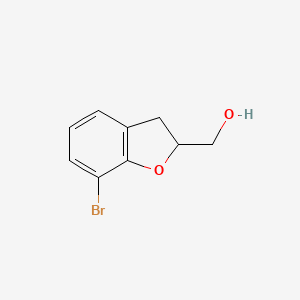

(7-溴-2,3-二氢苯并呋喃-2-基)甲醇

描述

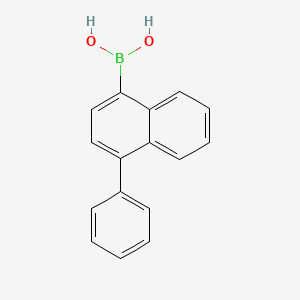

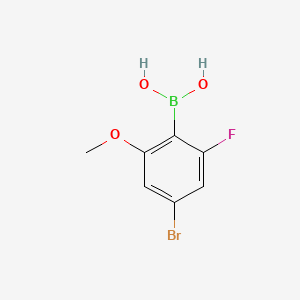

“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” is a chemical compound with the CAS Number: 852110-51-1 . It has a molecular weight of 229.07 . The compound is typically stored in a dry environment at 2-8°C . It is a solid in its physical form .

Molecular Structure Analysis

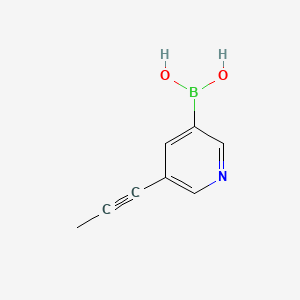

The InChI code for “(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” is 1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 229.07 . The compound is typically stored in a dry environment at 2-8°C .

科学研究应用

环境健康和毒理学

对溴化合物的研究,包括二苯并-对-二噁英和二苯并呋喃,突出了它们作为溴化阻燃剂中的污染物的存在,以及在这些化学物质燃烧过程中产生的污染物。这些化合物与氯化类似物具有相似的生物效应,诱导肝和乙氧基异黄酮-邻-脱乙基酶活性,并导致哺乳动物消瘦和胸腺萎缩。它们被吸收,储存在肝脏和脂肪组织中,并通过胆汁排泄。溴化化合物与其氯化同类物一样,有可能对人类造成皮肤、肝脏和胃肠道毒性 (Mennear 和 Lee,1994 年)。

分析化学和工业应用

甲醇在化学合成中的应用,例如甲醇合成催化剂和机理,突出了其作为大批量生产的基本化学品在各种工业应用中的效用。甲醇是一种清洁燃烧的燃料,具有多功能的应用,强调了其在可持续发展努力和作为电厂潜在调峰燃料中的重要性 (Cybulski,1994 年)。

燃料技术和排放

将甲醇作为内燃机燃料的研究证明了其作为含氧燃料的潜力,可以替代火花点火发动机中的柴油和汽油等传统燃料。甲醇较高的汽化潜热会导致较低的缸内峰值压力和减少的 NOx 排放,尽管它也可能影响热效率并增加碳氢化合物和一氧化碳排放。这些发现对于开发更清洁、更高效的汽车燃料以及了解甲醇和甲醇混合燃料的燃烧特性至关重要 (Pandey,2022 年)。

安全和危害

“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

未来方向

作用机制

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological activities .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been found to impact a variety of biochemical pathways, leading to a wide array of downstream effects .

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities .

属性

IUPAC Name |

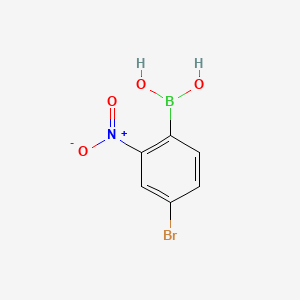

(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCRSIHHGGSDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=CC=C2Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)